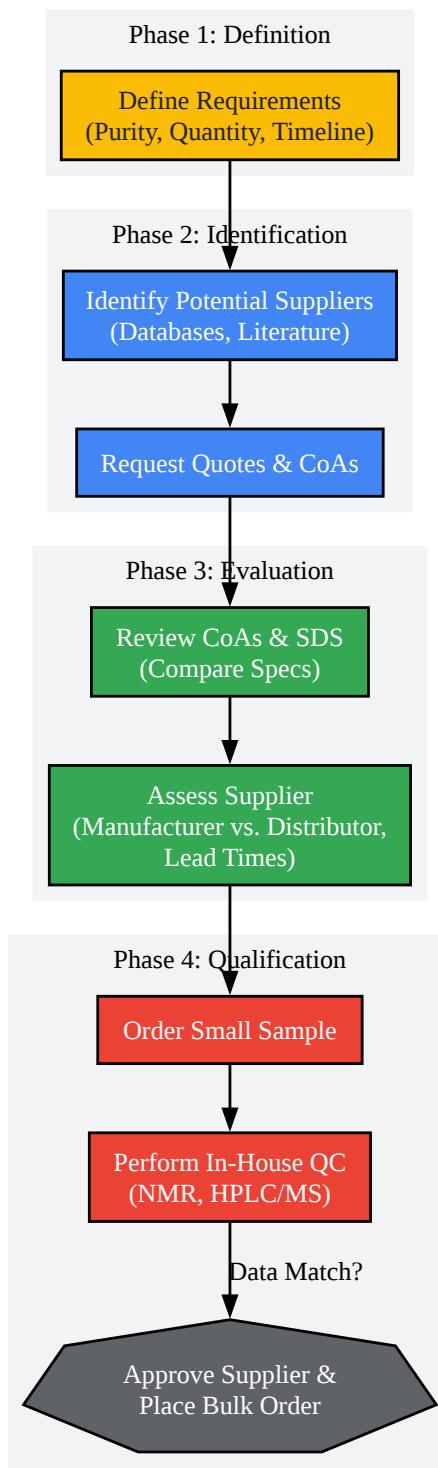


Introduction: The Strategic Importance of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

<i>Compound of Interest</i>	
Compound Name:	Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Cat. No.:	B040343

[Get Quote](#)


Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 372198-69-1) is a functionally rich heterocyclic compound that has emerged as a cornerstone intermediate in modern medicinal chemistry and material science.^[1] Its imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active agents, while the strategically placed bromine atom and ethyl ester group provide orthogonal handles for molecular elaboration. The bromine at the C-6 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.^[1] Concurrently, the ethyl carboxylate at the C-3 position can undergo hydrolysis, amidation, or reduction, enabling further structural diversification.^[1]

This synthetic versatility makes the compound a vital precursor for developing novel therapeutics, including potent PI3K inhibitors for oncology research and potential antimycobacterial agents.^{[1][2][3]} Given its role as a foundational starting material, the procurement of high-purity, well-characterized **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** is not merely a logistical step but a critical variable that dictates the success, reproducibility, and scalability of a research and development campaign. This guide provides a comprehensive framework for researchers, chemists, and sourcing specialists to identify, qualify, and verify commercial sources of this critical reagent.

Part 1: Commercial Supplier Landscape and Qualification

The market for specialized chemical reagents is populated by a mix of primary manufacturers, custom synthesis labs, and distributors. Understanding this landscape is key to selecting a supplier that aligns with your project's specific needs, whether for small-scale screening or bulk production.

A logical workflow for selecting and qualifying a supplier is essential for ensuring chemical quality and supply chain reliability.

[Click to download full resolution via product page](#)

Caption: Supplier selection and qualification workflow.

Comparative Analysis of Representative Commercial Suppliers

The following table summarizes publicly available information for a selection of vendors listing **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate**. This is not an exhaustive list but represents a cross-section of the market. Note: Purity and availability are subject to batch-to-batch variation and should always be confirmed with the supplier.

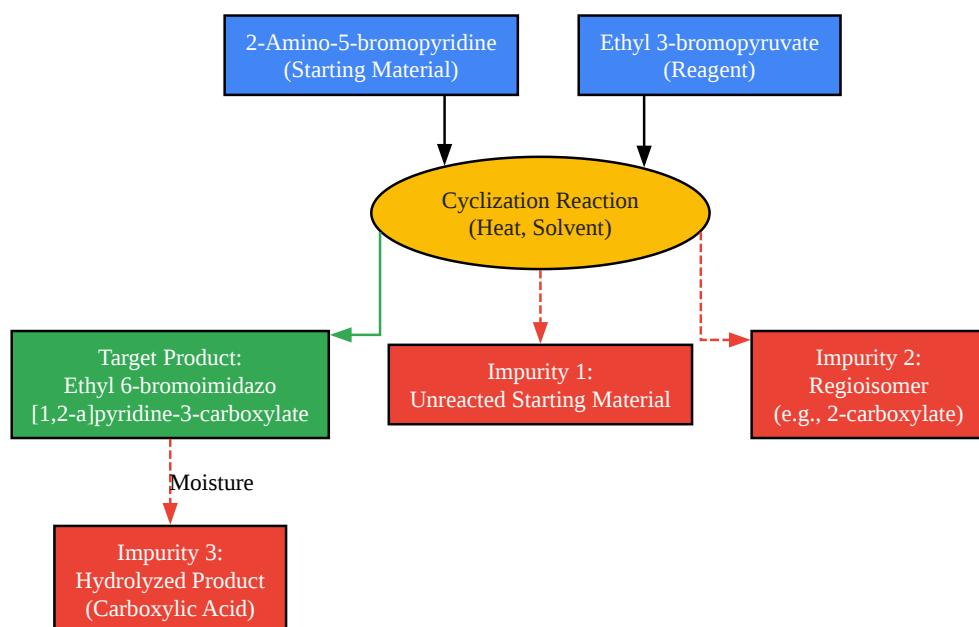
Supplier	CAS Number	Molecular Formula	Representative Purity	Notes
American Elements	372198-69-1	<chem>C10H9BrN2O2</chem>	Can be produced to various grades (e.g., 99%+)[4]	Offers production to customer specifications, including high-purity grades.[4]
Ningbo Inno Pharmchem	372198-69-1	<chem>C10H9BrN2O2</chem>	High-quality reagent grade[1]	Positions as a B2B manufacturer and supplier from China, suitable for demanding synthetic applications.[1]
ChemUniverse	1215504-30-5	<chem>C10H9BrN2O2</chem>	97%[5]	Note: Lists a different CAS for a structural isomer (Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate). Illustrates the importance of CAS verification.
Thermo Scientific	1215504-30-5 *	<chem>C10H9BrN2O2</chem>	95%[6]	Also lists the 3-bromo-6-carboxylate isomer, formerly an Alfa Aesar product.[6] Researchers must be precise when ordering.

ChemShuttle	1260763-32-3	C ₁₀ H ₈ BrFN ₂ O ₂	95% ^[7]	Note: Lists a related but different compound (8-fluoro derivative). Highlighting the need for careful structure confirmation.
BLDpharm	2208822-59-5	C ₁₀ H ₈ BrFN ₂ O ₂	Not specified	Note: Lists the 3-fluoro derivative. Provides access to analytical data like NMR and HPLC upon request. ^[8]

Part 2: Technical & Quality Control (QC) Imperatives

Sourcing based on price alone is a significant risk. Rigorous technical evaluation of the material is paramount. A supplier's Certificate of Analysis (CoA) is the starting point, but independent verification provides the highest level of confidence.

Interpreting the Certificate of Analysis (CoA)


A CoA is a formal document certifying that a specific batch of product meets its predetermined specifications. Key sections to scrutinize include:

- Identifier Information: CAS Number, Lot Number, IUPAC Name. Verify these match your requirements exactly.
- Physical Properties: Appearance (typically an off-white to yellow solid), Melting Point.
- Analytical Results:
 - Purity (HPLC/GC): This is often the headline specification. A purity of >98% is recommended for most drug discovery applications.

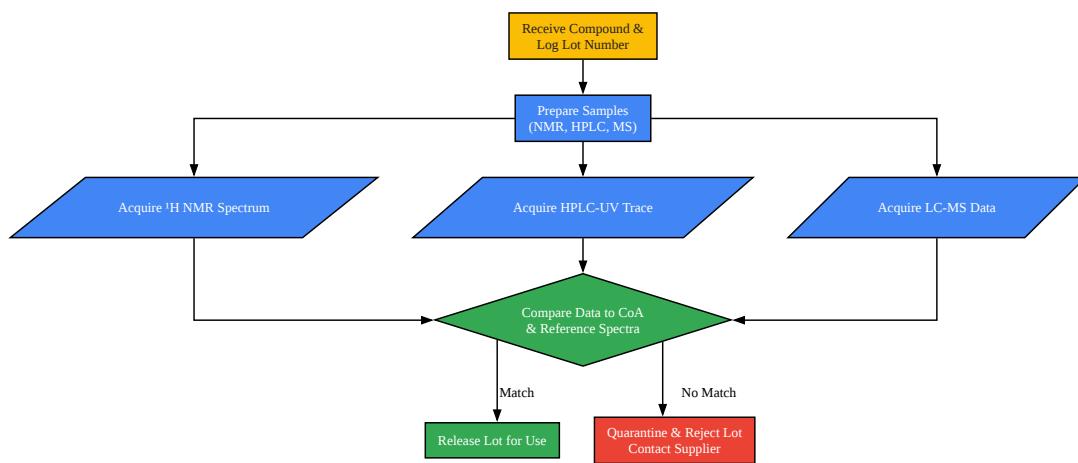
- Identity (^1H NMR, MS): The data should be provided or stated as "Conforms to Structure." Always request the actual spectra.
- Residual Solvents (GC): Important for later-stage development; ensures no detrimental solvents from purification are present.
- Date of Analysis: Ensures the data is recent and relevant to the batch being shipped.

Common Synthetic Routes & Potential Impurities

The most common synthesis involves the cyclization of a 2-amino-5-bromopyridine derivative with an ethyl 3-halopyruvate.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified synthesis and potential impurity sources.


Based on this pathway, a vigilant researcher should consider:

- Unreacted Starting Materials: Residual 2-amino-5-bromopyridine.
- Regioisomers: While the 3-carboxylate is electronically favored, trace amounts of other isomers could form depending on reaction conditions.
- Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid if exposed to moisture or acidic/basic conditions during workup and storage. This can interfere with subsequent amide coupling reactions.
- Process-Related Impurities: Solvents, reagents from purification (e.g., silica gel).

Part 3: Protocol for Incoming Quality Control Verification

This protocol outlines a self-validating system to confirm the identity, purity, and integrity of a newly received batch of **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate**.

Mandatory QC Workflow

[Click to download full resolution via product page](#)**Caption:** In-house workflow for incoming material verification.

Step-by-Step QC Protocol

1. Documentation and Physical Inspection

- Objective: Confirm shipment integrity and match documentation.
- Procedure:
 - Visually inspect the container for damage.
 - Verify the label information (Product Name, CAS, Lot No.) matches the packing slip and the supplier's CoA.
 - Record the appearance of the material (e.g., "white to pale yellow crystalline solid") and compare it to the CoA specification.

2. Identity Verification by ^1H NMR Spectroscopy

- Objective: Confirm the chemical structure is correct.
- Rationale: ^1H NMR is the most powerful tool for unambiguous structure elucidation. Each proton environment in the molecule gives a characteristic signal with a specific chemical shift, integration, and coupling pattern.
- Procedure:
 - Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquisition: Acquire a standard ^1H NMR spectrum on a 400 MHz or higher spectrometer.
 - Analysis (Expected Signals in DMSO-d₆):
 - ~9.4 ppm (s, 1H): H-5 proton, often shifted downfield.
 - ~8.5 ppm (s, 1H): H-2 proton.
 - ~7.8 ppm (d, 1H): H-7 proton.

- ~7.7 ppm (d, 1H): H-8 proton.
- ~4.3 ppm (q, 2H): Ethyl ester -CH₂-.
- ~1.3 ppm (t, 3H): Ethyl ester -CH₃-.

- Verification: Compare the obtained spectrum to the one provided by the supplier or a known reference. Ensure all expected peaks are present and integrations are correct. Look for unexpected peaks that could indicate impurities.

3. Purity Assessment by HPLC-UV

- Objective: Quantify the purity of the compound.
- Rationale: HPLC separates the main compound from any impurities. The area under the peak in the UV chromatogram is proportional to its concentration.
- Procedure:
 - Sample Prep: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute to ~0.1 mg/mL with the mobile phase.
 - Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
 - Mobile Phase: Gradient elution, e.g., A = Water (0.1% TFA), B = Acetonitrile (0.1% TFA). Start at 10% B, ramp to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Analysis: The main peak should have a retention time consistent with the standard. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. The result should be ≥98% and match the CoA value within an acceptable margin.

4. Mass Confirmation by LC-MS

- Objective: Confirm the molecular weight.
- Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound. The characteristic bromine isotope pattern ($^{79}\text{Br}/^{81}\text{Br}$ in a ~1:1 ratio) is a definitive confirmation.
- Procedure:
 - Method: Use the same sample and similar LC conditions as the HPLC-UV analysis, diverting the flow to a mass spectrometer.
 - Acquisition: Use Electrospray Ionization in positive mode (ESI+).
 - Analysis: Look for the $[\text{M}+\text{H}]^+$ ion.
 - Expected m/z for $\text{C}_{10}\text{H}_9^{79}\text{BrN}_2\text{O}_2$: 269.0
 - Expected m/z for $\text{C}_{10}\text{H}_9^{81}\text{BrN}_2\text{O}_2$: 271.0
 - Verification: The presence of this isotopic doublet confirms the molecular formula and the presence of one bromine atom.

Part 4: Safe Handling and Storage

Proper handling is crucial for both user safety and maintaining the chemical's integrity.

- Hazards: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[9\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear safety goggles with side-shields, a lab coat, and nitrile gloves.[\[10\]](#)
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[11\]](#) Protect from moisture to prevent hydrolysis of the ester group.

Conclusion

Sourcing **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** requires a multi-faceted approach that balances logistical considerations with stringent scientific validation. By implementing a robust supplier qualification process, critically evaluating analytical documentation, and performing independent QC verification, researchers can ensure the quality and consistency of this pivotal building block. This diligence is a direct investment in the reliability and success of the entire research and development pipeline, mitigating risks and accelerating the path to discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of *Streptococcus pneumoniae* and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 2208822-59-5|Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₉BrN₂O₂ | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]

- 11. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Key Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040343#commercial-suppliers-of-ethyl-6-bromoimidazo-1-2-a-pyridine-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com